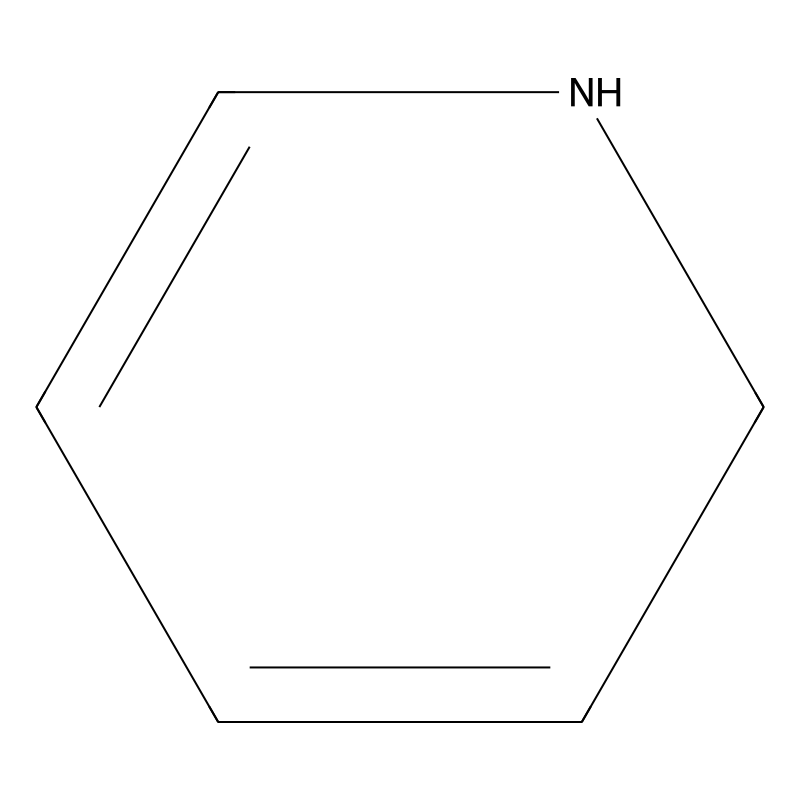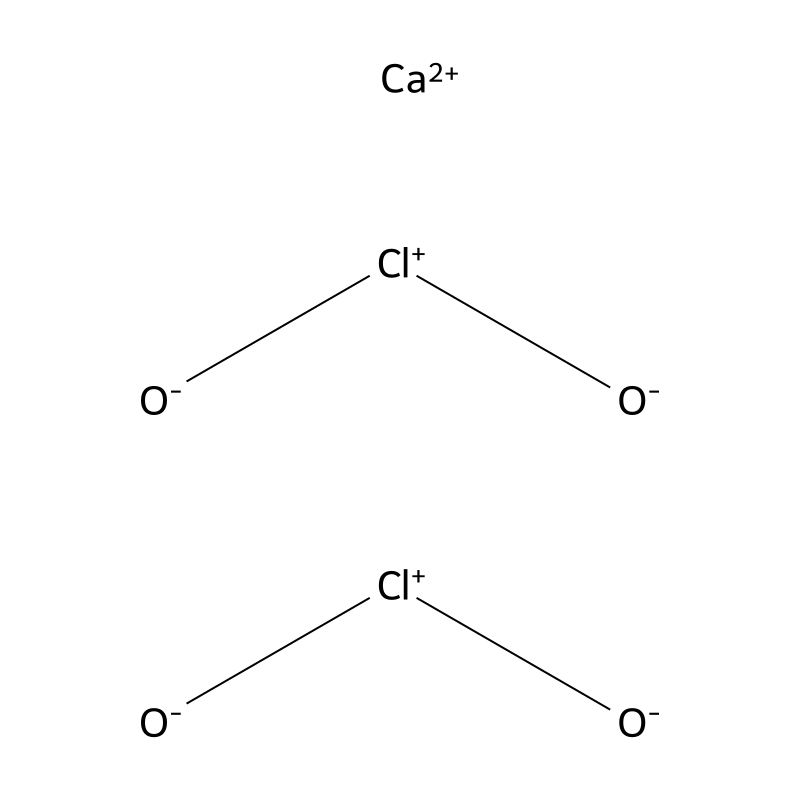Lanthanum(3+);trichloride;hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Lanthanide-Based Materials
Lanthanum(III) chloride hydrate serves as a precursor for synthesizing various functional materials containing lanthanide elements (elements following Lanthanum in the periodic table). These materials exhibit interesting optical, magnetic, and catalytic properties, making them valuable for research in areas like:
- Solid-State Lighting: Lanthanide-doped materials can be used as phosphors in light-emitting diodes (LEDs) due to their ability to convert ultraviolet light into visible light with high efficiency .
- Magnetic Materials: Lanthanide ions can contribute to unique magnetic properties in materials, making them applicable in data storage and magnetic resonance imaging (MRI) contrast agents .
- Catalysts: Lanthanide complexes derived from lanthanum(III) chloride hydrate can act as catalysts for various organic reactions, offering potential for developing new and efficient synthetic processes .
Lanthanide Separation Studies
Lanthanum(III) chloride hydrate is a soluble salt, making it useful in solvent extraction processes for separating lanthanide elements from each other. These elements often occur together in nature but have very similar chemical properties, making separation challenging. Research focuses on developing efficient separation methods using lanthanum(III) chloride hydrate as a starting material or an intermediate for selective extraction of specific lanthanides .
Crystallography and Material Characterization
Lanthanum(III) chloride hydrate readily forms crystals suitable for X-ray crystallography, a technique used to determine the atomic arrangement in a crystal structure. This information is crucial for understanding the properties of lanthanide-based materials and designing new materials with desired functionalities .
Lanthanum(III) chloride hydrate, also known as lanthanum trichloride hydrate, is a white crystalline solid with the chemical formula Cl₃H₂LaO. It has a molecular weight of 263.28 g/mol and a melting point of approximately 92-93 °C. This compound is highly soluble in water and ethanol, making it useful in various chemical applications. It is hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its storage and handling .
Research indicates that lanthanum(III) chloride hydrate has biological activity, particularly in blocking calcium channels. This property makes it significant in biochemical studies where modulation of ion channels is required. It has been utilized in research to understand the physiological roles of divalent cations and their interactions with cellular processes .
The synthesis of lanthanum(III) chloride hydrate typically involves dissolving lanthanum oxide or lanthanum carbonate in hydrochloric acid. The reaction can be represented as follows:
This process yields an aqueous solution of lanthanum(III) chloride, which can then be crystallized by evaporating the solvent under controlled conditions to obtain the hydrated form .
Lanthanum(III) chloride hydrate has several applications across various fields:
- Catalysis: Used as a catalyst in fluid catalytic cracking processes to enhance gasoline production.
- Water Treatment: Effective in precipitating phosphates from wastewater.
- Biochemical Research: Employed to block calcium channels for studying cellular mechanisms.
- Material Science: Serves as a precursor for synthesizing lanthanum-based nanostructures and scintillator materials for radiation detection .
Interaction studies involving lanthanum(III) chloride hydrate focus on its effects on biological systems, particularly its role as a calcium channel blocker. These studies help elucidate the compound's potential therapeutic applications and its impact on cellular signaling pathways. Furthermore, its interactions with other metal ions and ligands are explored to understand its behavior in various chemical environments .
Several compounds share similarities with lanthanum(III) chloride hydrate, particularly within the group of lanthanide chlorides and hydrates. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| Cerium(III) chloride hydrate | Cl₃H₂CeO | Used in catalysis and as a phosphor material |
| Neodymium(III) chloride hydrate | Cl₃H₂NdO | Known for its magnetic properties |
| Praseodymium(III) chloride hydrate | Cl₃H₂PrO | Utilized in glass and ceramics for color control |
| Lanthanum(III) sulfate hydrate | La₂(SO₄)₃·xH₂O | Soluble in acid; used for preparing other lanthanides |
Lanthanum(III) chloride hydrate is unique due to its specific solubility characteristics and its application in blocking calcium channels, which distinguishes it from other similar compounds that may not exhibit this biological activity .








